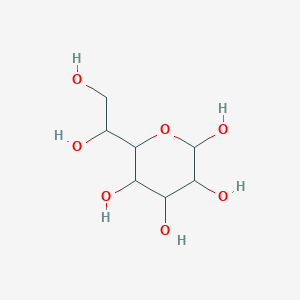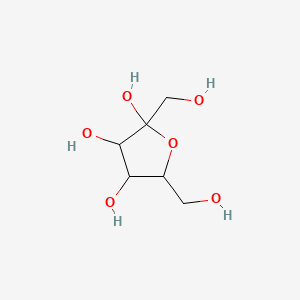
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol
概要
説明
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol, also known as β-D-fructofuranose, is a monosaccharide with the molecular formula C6H12O6. It is a derivative of fructose and is commonly found in various fruits and honey. This compound is a key intermediate in the metabolism of carbohydrates and plays a significant role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of sucrose, which yields fructose and glucose. The fructose is then isolated and purified to obtain the desired compound. Another method involves the enzymatic conversion of glucose to fructose using glucose isomerase.
Industrial Production Methods
In industrial settings, this compound is typically produced through the enzymatic isomerization of glucose. This process involves the use of immobilized glucose isomerase enzymes, which convert glucose into fructose under controlled conditions. The resulting fructose is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form mannitol or sorbitol using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions to form various derivatives, such as esters and ethers.
Common Reagents and Conditions
Oxidation: Common reagents include sulfuric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acid chlorides and alcohols are often used in the presence of a base.
Major Products Formed
Oxidation: 5-Hydroxymethylfurfural (HMF)
Reduction: Mannitol, Sorbitol
Substitution: Various esters and ethers
科学的研究の応用
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a key intermediate in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: It is used in the development of pharmaceuticals and as a sweetener in medical formulations.
Industry: It is employed in the production of food additives, sweeteners, and biofuels.
作用機序
The mechanism of action of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol involves its role as a substrate in enzymatic reactions. It is metabolized by enzymes such as fructokinase and aldolase, which convert it into intermediates that enter various metabolic pathways. These pathways include glycolysis and the pentose phosphate pathway, which are essential for energy production and biosynthesis.
類似化合物との比較
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol can be compared with other similar compounds such as glucose, mannose, and galactose. While all these compounds are monosaccharides, this compound is unique due to its specific structure and role in fructose metabolism. Unlike glucose, which is primarily involved in glycolysis, this compound is a key intermediate in the fructose metabolic pathway.
List of Similar Compounds
- Glucose
- Mannose
- Galactose
特性
IUPAC Name |
2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




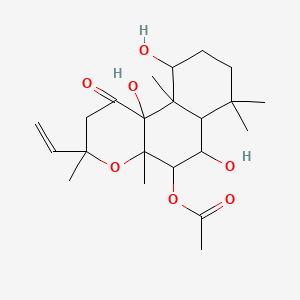
![2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824512.png)
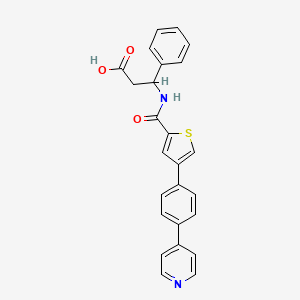
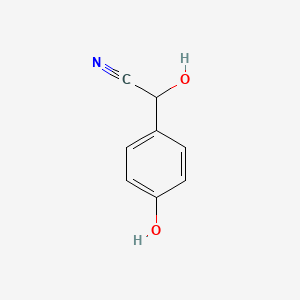

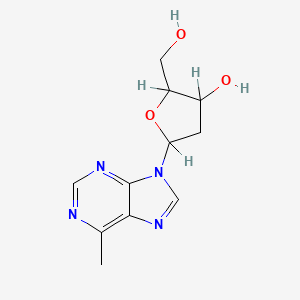
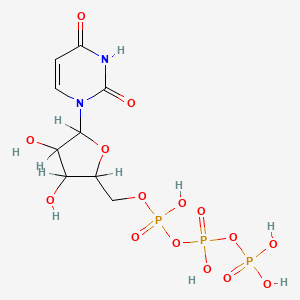
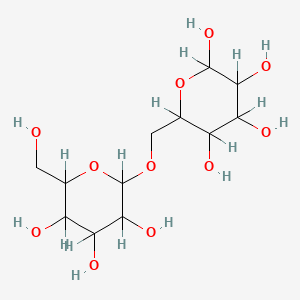
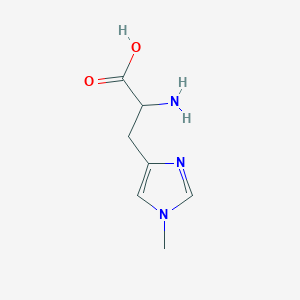
![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B7824579.png)
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
